![molecular formula C10H18N4O B1477554 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine CAS No. 2098026-79-8](/img/structure/B1477554.png)
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in organic synthesis and drug development .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines are synthesized via reactions involving hydrazonoyl halides .Scientific Research Applications
Drug Development
This compound serves as a pharmacophoric scaffold in drug development due to its structural similarity to pyrazolo[1,5-a]pyrazine derivatives, which are known for their biological activity . Its unique structure could be exploited to develop new medications with potential efficacy against various diseases.
Organic Synthesis
As a versatile building block, it can be used to synthesize a wide array of heterocyclic compounds . These compounds are crucial in organic chemistry for creating molecules with specific properties for industrial applications .
Analytical Chemistry
This compound could be used as a reagent or a reference standard in analytical procedures, helping to identify or quantify other substances within a sample .
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the pyrazolo[1,5-a]pyrazine class. Compounds in this class have been found to inhibit various targets, such as cyclin-dependent kinases (CDKs) . .
Mode of Action
If this compound acts like other pyrazolo[1,5-a]pyrazine derivatives, it might inhibit its target proteins by binding to their active sites, thereby preventing them from performing their normal functions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if it targets CDKs, it could affect cell cycle regulation .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if it inhibits CDKs, it could potentially halt cell division and have anti-cancer effects .
properties
IUPAC Name |
2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-15-7-9-4-10-6-13(11)8(2)5-14(10)12-9/h4,8H,3,5-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBRZNVGULVIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(N(CC2=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.